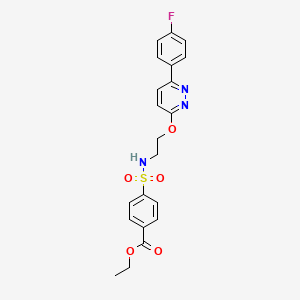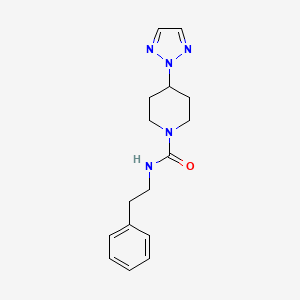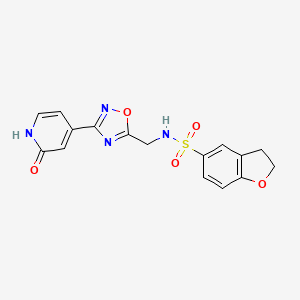![molecular formula C19H14BrN3O2 B2436260 3-[3-(2-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-1,6-ジメチルキノリン-4(1H)-オン CAS No. 1207016-25-8](/img/structure/B2436260.png)
3-[3-(2-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-1,6-ジメチルキノリン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" is a synthetic organic compound known for its unique structural characteristics and potential applications in various scientific fields. The compound's structure comprises a quinolin-4(1H)-one backbone with distinct functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" has diverse scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, ligands for metal catalysts, and precursors for advanced materials.
Biology: : Investigated for its potential as a fluorescent probe for biological imaging, due to its unique photophysical properties.
Medicine: : Studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: : Utilized in the development of novel materials, such as organic semiconductors, and in the design of advanced chemical sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the following steps:
Step 1: : Synthesis of 2-bromophenylhydrazine through the reaction of 2-bromonitrobenzene with hydrazine hydrate under reflux conditions.
Step 2: : Formation of 3-(2-bromophenyl)-1,2,4-oxadiazole by cyclization of 2-bromophenylhydrazine with cyanogen bromide under acidic conditions.
Step 3: : Coupling of 3-(2-bromophenyl)-1,2,4-oxadiazole with 1,6-dimethylquinolin-4(1H)-one using a suitable coupling agent such as phosphorus oxychloride (POCl3) under reflux conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are safe, efficient, and environmentally sustainable. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: : Reduction reactions using reducing agents such as sodium borohydride (NaBH4) can convert the compound into its reduced form.
Substitution: : The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: : Amines, thiols, phenols.
Major Products Formed
Oxidation: : Formation of oxides or quinoline derivatives with altered oxidation states.
Reduction: : Formation of reduced quinoline derivatives.
Substitution: : Formation of substituted phenyl derivatives with various functional groups.
作用機序
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids in biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or disruption of cellular processes, leading to the observed biological effects.
類似化合物との比較
Compared to other similar compounds, "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one" stands out due to its unique combination of functional groups and structural features.
Similar Compounds
1,6-Dimethylquinolin-4(1H)-one derivatives
3-(2-Bromophenyl)-1,2,4-oxadiazole analogs
The presence of both the 2-bromophenyl and 1,2,4-oxadiazol-5-yl groups in the compound's structure imparts distinct chemical and biological properties, making it a valuable molecule for research and development.
Hope this satisfies your curiosity and provides the detailed information you need! What’s next on your mind?
特性
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-7-8-16-13(9-11)17(24)14(10-23(16)2)19-21-18(22-25-19)12-5-3-4-6-15(12)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWBFDOTUHFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2436177.png)



![cis-Hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B2436183.png)
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)
![4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2436188.png)

![(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2436191.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide](/img/structure/B2436195.png)


![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)
